Coumarin-3-carboxylic acid chloride
Overview
Description
Coumarin-3-carboxylic acid chloride is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin-3-carboxylic acid chloride typically involves the reaction of coumarin-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Coumarin-3-carboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form coumarin-3-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the initial synthesis of the acid chloride.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Coumarin-3-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Coumarin-3-carboxylic acid chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a precursor for fluorescent probes used in bioimaging and diagnostic applications.
Material Science: It is used in the synthesis of polymers and materials with specific optical properties.
Mechanism of Action
The mechanism of action of coumarin-3-carboxylic acid chloride depends on its specific application. In medicinal chemistry, it often acts as a reactive intermediate that can form covalent bonds with biological targets, such as enzymes or receptors. The formation of these covalent bonds can inhibit the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxylic acid: The parent compound, which is less reactive but still widely used in various applications.
Coumarin-4-carboxylic acid chloride: Another derivative with similar reactivity but different substitution patterns.
Uniqueness
Coumarin-3-carboxylic acid chloride is unique due to its high reactivity, which makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-oxochromene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEOLEMGKYWBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468755 | |
Record name | Coumarin-3-carboxylic acid chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3757-06-0 | |
Record name | Coumarin-3-carboxylic acid chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the common synthetic applications of Coumarin-3-carboxylic acid chloride?
A1: this compound serves as a key precursor in synthesizing various coumarin-3-carboxamide derivatives. This compound readily reacts with different amines, even under mild conditions, to yield the corresponding amides. This reaction has been successfully conducted using various methodologies, including traditional solution-based approaches [, ], as well as more environmentally friendly solvent-free methods involving room-temperature grinding [, ].
Q2: Are there any advantages to using solvent-free methods for synthesizing these derivatives?
A2: Yes, employing solvent-free techniques like room-temperature grinding offers several benefits over conventional solution-based methods [, ]. These advantages include:
Q3: What are the potential applications of the synthesized coumarin-3-carboxamide derivatives?
A3: Research suggests that coumarin-3-carboxamide derivatives exhibit promising biological activities, making them attractive targets for pharmaceutical development. For instance, several derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains [, ]. Furthermore, some derivatives have shown potential as antioxidant agents [], suggesting their possible use in combating oxidative stress-related conditions.
Q4: Have any studies investigated the structure-activity relationship (SAR) of these derivatives?
A4: While detailed SAR studies are ongoing, preliminary findings indicate that the substituents on the aryl amine moiety significantly influence the biological activity of coumarin-3-carboxamide derivatives [, ]. Further research is crucial to elucidate the specific structural features responsible for their observed activities, paving the way for the rational design of more potent and selective compounds.
Q5: Has this compound been used in synthesizing polymers?
A5: Yes, researchers have successfully synthesized coumarin-containing polyamides using this compound as a monomer []. These polymers exhibited interesting properties such as good solubility in common organic solvents, film-forming ability, and fluorescence. The incorporation of coumarin moieties into the polymer backbone introduces the possibility of further functionalization and potential applications in areas like fluorescent probes and sensors.
Q6: Are there any known limitations or challenges associated with this compound?
A6: One known limitation of coumarin-containing polyamides is their tendency to undergo chemical transformation in the presence of excess diamines, leading to the formation of polyazomethynes []. While this transformation could be exploited for specific applications, it might pose a challenge in situations where maintaining the integrity of the coumarin-amide structure is crucial. Further research is needed to understand and potentially control this transformation process.
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